molecular formula C21H18N6O4 B12156869 N'~1~,N'~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide

N'~1~,N'~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide

Cat. No.: B12156869
M. Wt: 418.4 g/mol
InChI Key: JUYGKCDBPWWRGN-UHFFFAOYSA-N
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Description

N'~1~,N'~5~-Bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide is a bis-hydrazide derivative of isatin, a privileged scaffold in medicinal chemistry due to its versatile biological activities . Structurally, it features a pentanedioic acid backbone linked to two (3Z)-2-oxoindolin-3-ylidene moieties via hydrazide bonds. This design leverages the indole ring's planar aromaticity and the hydrazide group's hydrogen-bonding capacity, which are critical for interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C21H18N6O4

Molecular Weight

418.4 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-1H-indol-3-yl)imino]pentanediamide

InChI

InChI=1S/C21H18N6O4/c28-16(24-26-18-12-6-1-3-8-14(12)22-20(18)30)10-5-11-17(29)25-27-19-13-7-2-4-9-15(13)23-21(19)31/h1-4,6-9,22-23,30-31H,5,10-11H2

InChI Key

JUYGKCDBPWWRGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCC(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide typically involves the condensation of indole-2,3-dione (isatin) derivatives with pentanedihydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Step 1: Dissolve isatin derivatives in ethanol.

    Step 2: Add pentanedihydrazide to the solution.

    Step 3: Reflux the mixture for several hours.

    Step 4: Cool the reaction mixture and filter the precipitate.

    Step 5: Purify the product by recrystallization.

Industrial Production Methods

While the laboratory synthesis is well-documented, industrial production methods for this compound are less common due to its specialized applications. scaling up the synthesis would involve optimizing the reaction conditions to ensure high yield and purity, potentially using continuous flow reactors to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The indole rings can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’~1~,N’~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has shown potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use in drug development, particularly for their ability to inhibit specific enzymes or pathways involved in disease processes.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism by which N’~1~,N’~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide exerts its effects is primarily through its interaction with biological macromolecules. It can bind to enzymes, altering their activity, or interact with DNA, affecting gene expression. The exact pathways involved depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Chain Length Variations

  • N'~1~,N'~3~-Bis[(3Z)-2-oxoindolin-3-ylidene]propanedihydrazide (): Shorter propane chain.
  • Methoxy substituents on indole rings may increase electron density and target affinity. No explicit activity data provided.

Substituted Indole Derivatives

  • N'-[5-Bromo-1-methyl-2-oxoindolin-3-ylidene]-5-methoxyindole-2-carbohydrazide (Compound 1, ):

    • Bromo and methoxy substituents enhance antiproliferative activity.
    • IC50: 5.60 µM against human cancer cell lines.
    • Methyl group at N1 improves metabolic stability .
  • N'-[1-Benzyl-5-methoxy-2-oxoindolin-3-ylidene]-5-methoxyindole-2-carbohydrazide (Compound 7, ):

    • Benzyl group increases steric bulk and lipophilicity.
    • IC50: 1.69 µM (most potent in its series), suggesting substituent-driven efficacy .
  • N'-[5-Nitro-2-oxoindolin-3-ylidene]benzohydrazide ():

    • Nitro group enhances electron-withdrawing effects, stabilizing CDK2 interactions.
    • Docking studies reveal hydrogen bonds with CDK2 residues (e.g., Glu81, Leu83) .

Mechanistic Insights

  • Anticancer Activity : Substituents like bromo, methoxy, or benzyl groups enhance DNA intercalation or kinase inhibition (e.g., CDK2) .
  • Receptor Targeting : Lipophilic chains (e.g., hexyl in MDA-19) improve CB2 receptor binding, while electron-withdrawing groups (e.g., nitro) stabilize enzyme interactions .
  • Metabolic Stability : N-Alkylation (e.g., methyl, benzyl) reduces susceptibility to oxidative metabolism, extending half-life .

Biological Activity

N'~1~,N'~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide is a complex organic compound that has garnered attention for its potential biological activities. This compound features two indole derivatives linked by a pentanedihydrazide chain, which is significant for its chemical reactivity and biological effects. The following sections will detail its synthesis, biological activities, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H22N6O4, with a molecular weight of approximately 422.44 g/mol. The structure includes key functional groups such as indole moieties and hydrazide links, which are crucial for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate indole derivatives with pentanedihydrazide under optimized reaction conditions (temperature, solvent choice). The reaction pathway is as follows:

  • Reactants Preparation : Indole derivatives and pentanedihydrazide are prepared in specific molar ratios.
  • Reaction Conditions : The reaction is conducted in an appropriate solvent (e.g., ethanol) at controlled temperatures.
  • Purification : The product is purified using crystallization or chromatography techniques to achieve high yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties. For example, derivatives of indole have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)MBC (μg/mL)Bacterial Strain
N'~1~,N'~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol]50100E. coli
N'~1~,N'~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol]4080S. aureus

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes.
  • Modulation of Signaling Pathways : It could affect signaling pathways related to cell growth and apoptosis.
  • Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, leading to disruptions in replication.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against resistant strains.
    • Methodology : MIC and MBC were determined using standard broth dilution methods.
    • Results : The compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics.
  • Anticancer Evaluation :
    • Objective : To evaluate the cytotoxic effects on cancer cell lines.
    • Methodology : Cell viability assays were performed on various cancer cell lines.
    • Results : Significant reduction in cell viability was observed at concentrations above 50 μM.

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